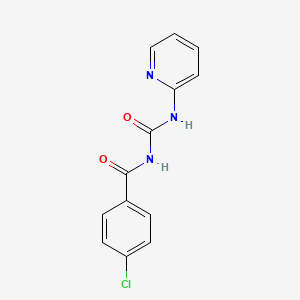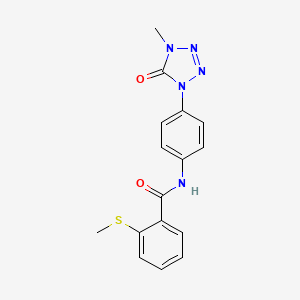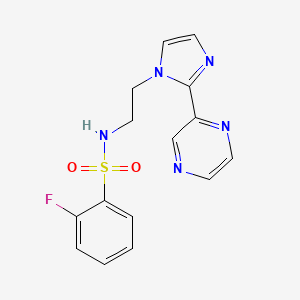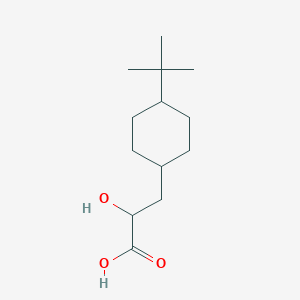![molecular formula C12H14N2O3S B2812535 N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide CAS No. 2361640-42-6](/img/structure/B2812535.png)
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide, also known as CSP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CSP is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neuroscience, this compound has been shown to modulate the activity of specific ion channels in neurons, which could have implications for the treatment of neurological disorders such as epilepsy. In immunology, this compound has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action of N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide is complex and involves multiple targets. This compound has been shown to inhibit the activity of specific enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. In neurons, this compound has been shown to modulate the activity of specific ion channels, including the voltage-gated potassium channel Kv1.3. In immune cells, this compound has been shown to modulate the activity of specific signaling pathways, including the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the activity of specific enzymes involved in cancer cell metabolism, leading to decreased cell proliferation and increased cell death. In neurons, this compound modulates the activity of specific ion channels, leading to changes in neuronal excitability. In immune cells, this compound modulates the activity of specific signaling pathways, leading to changes in cytokine production and immune cell activation.
Advantages and Limitations for Lab Experiments
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has several advantages for lab experiments, including its small size, high potency, and specificity for certain targets. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide. One direction is to further investigate its potential applications in cancer research, including its efficacy in combination with other cancer treatments. Another direction is to investigate its potential applications in neurological disorders, including epilepsy and multiple sclerosis. Finally, there is a need for further research on the safety and toxicity of this compound, as well as its potential side effects.
Synthesis Methods
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide can be synthesized using various methods, but the most commonly used method is the reaction of 3-aminophenyl cyclopropane sulfonamide with propiolamide. This reaction results in the formation of this compound, which can be purified using chromatography techniques. Other methods of synthesis include the reaction of 3-nitrophenyl cyclopropane sulfonamide with propargylamine and the reaction of 3-aminophenyl cyclopropane sulfonamide with propargyl alcohol.
properties
IUPAC Name |
N-[3-(cyclopropylsulfonylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-12(15)13-9-4-3-5-10(8-9)14-18(16,17)11-6-7-11/h2-5,8,11,14H,1,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDVTAAZSMWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)


![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)
![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)


